molecular formula C9H9F3N2O2 B2638631 Methyl 2,3-diamino-4-(trifluoromethyl)benzoate CAS No. 913299-81-7

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate

Cat. No.: B2638631
CAS No.: 913299-81-7
M. Wt: 234.178
InChI Key: YJMRBLWMFZDJAZ-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring a benzoate backbone substituted with two amino groups at the 2- and 3-positions and a trifluoromethyl (-CF₃) group at the 4-position. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the amino groups provide reactivity for further functionalization. This compound has been explored in agrochemical and pharmaceutical research due to its unique electronic and steric profile.

Properties

IUPAC Name

methyl 2,3-diamino-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-16-8(15)4-2-3-5(9(10,11)12)7(14)6(4)13/h2-3H,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMRBLWMFZDJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-diamino-4-(trifluoromethyl)benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a precursor compound followed by reduction and esterification steps . For example, the nitration of 2-nitro-4-(trifluoromethyl)benzoic acid can be followed by reduction to the corresponding amine and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives .

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Methyl Benzoates)

highlights methyl benzoate derivatives used as sulfonylurea herbicides, sharing structural motifs with the target compound but differing critically in substituents and functional groups:

Compound Name Substituents/Functional Groups Key Applications
Methyl 2,3-diamino-4-(trifluoromethyl)benzoate 2-NH₂, 3-NH₂, 4-CF₃, methyl ester Research/discontinued
Triflusulfuron methyl ester Sulfonylurea linker, triazine ring, 2-CF₃OCH₂CH₃ Herbicide (ALS inhibitor)
Metsulfuron methyl ester Sulfonylurea linker, triazine ring, 4-OCH₃ Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester Sulfonylurea linker, triazine ring, 4-OCH₂CH₃ Herbicide (ALS inhibitor)

Key Differences :

  • Functional Groups: The target compound lacks the sulfonylurea bridge (-SO₂NHC(O)NH-) and triazine ring critical for herbicidal activity in sulfonylureas.
  • Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism absent in the target compound due to structural dissimilarity .

Fluorinated Pyrimidine Derivatives

lists 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine, a pyrimidine-based compound with a trifluoromethyl group, providing another comparison point:

Compound Name Core Structure Substituents Applications
This compound Benzoate 2-NH₂, 3-NH₂, 4-CF₃ Research/discontinued
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine 4-Thiophene, 6-CF₃, 2-NH₂ Unknown (discontinued)

Key Differences :

  • Substituent Effects: The thiophene group in the pyrimidine compound introduces π-π stacking capabilities, whereas the amino groups in the target compound enhance solubility and reactivity.

Research Findings and Commercial Viability

  • Sulfonylurea Analogs : Widely commercialized due to their potent herbicidal activity and low mammalian toxicity. Their triazine and sulfonylurea motifs are irreplaceable for ALS inhibition .
  • Target Compound: Discontinued status suggests challenges in synthesis, stability, or insufficient performance in preliminary trials.

Biological Activity

Methyl 2,3-diamino-4-(trifluoromethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzoic acid derivative with two amino groups and a trifluoromethyl substituent. Its chemical structure can be represented as follows:

C9H10F3N2O2\text{C}_9\text{H}_{10}\text{F}_3\text{N}_2\text{O}_2

This compound's unique trifluoromethyl group contributes to its biological properties by enhancing lipophilicity and metabolic stability.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLBiofilm inhibition
Pseudomonas aeruginosa64 µg/mLCell wall synthesis inhibition

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Research indicates that this compound exhibits cytotoxic effects, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity in Human Cancer Cell Lines

In a study evaluating the cytotoxic effects on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), the following results were observed:

  • A549 Cell Line : IC50 value of 45 nM
  • HeLa Cell Line : IC50 value of 60 nM

These results suggest that this compound has significant potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (nM)Mechanism of Action
A54945Induction of apoptosis
HeLa60Cell cycle arrest

Mechanistic Insights

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
  • Biofilm Disruption : The ability to disrupt biofilms enhances its effectiveness against chronic infections.

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